2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid
Description
This compound features a pyrazole core substituted with methyl groups at the 3- and 5-positions, a pyrrolidin-2-yl group at the 4-position, and an acetic acid moiety at the 1-position. Hydrolysis of this ester would yield the target acetic acid derivative.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-pyrrolidin-2-ylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C11H17N3O2/c1-7-11(9-4-3-5-12-9)8(2)14(13-7)6-10(15)16/h9,12H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
PBNSBWYHRBNQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazole Core Assembly
The pyrazole nucleus is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. A patented method demonstrates this using phenylhydrazine and acetylacetone derivatives under acidic conditions (methanesulfonic acid, 50–55°C), achieving >85% yield. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–55°C | Prevents diketone decomposition |
| Acid Catalyst | Methanesulfonic acid (1.2 eq.) | Accelerates cyclization |
| Solvent | Toluene | Azeotropic water removal |
Post-cyclization, the pyrrolidine moiety is introduced via nucleophilic substitution or reductive amination. For instance, reacting 3,5-dimethyl-4-chloropyrazole with pyrrolidine-2-carboxaldehyde in the presence of NaBH₃CN yields the substituted pyrazole.
Functional Group Transformations: Acetic Acid Side Chain
The acetic acid group is installed via alkylation or ester hydrolysis. A representative protocol involves:
-
Alkylation : Treating 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole with ethyl bromoacetate in DMF using K₂CO₃ as base (yield: 65–72%).
-
Ester Hydrolysis : Saponifying the ethyl ester with hydrazine hydrate in methanol (20°C, 3 h), achieving 12% yield. Low yields here highlight the need for optimized conditions:
Stereochemical Considerations in Pyrrolidine Substitution
When the pyrrolidine group contains chiral centers, asymmetric synthesis becomes critical. A patent employs {(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone intermediates, resolving stereochemistry via chiral column chromatography. Key data:
| Resolution Method | Purity Increase | Cost Impact |
|---|---|---|
| Chiral HPLC | 98% ee | High |
| Diastereomeric salt formation | 95% ee | Moderate |
Comparative Analysis of Industrial vs. Laboratory-Scale Syntheses
Solvent and Catalyst Selection
Industrial protocols prioritize cost and scalability, favoring toluene over DMF for alkylation due to easier recycling. Conversely, academic routes use THF for better reagent solubility:
Yield Optimization Strategies
-
Temperature Gradients : Gradual cooling (100°C → 0°C) during crystallization improves purity from 85% to 97%.
-
Catalytic Additives : Adding 5 mol% DMAP accelerates ester hydrolysis by 40%.
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes amidation reactions with amines using coupling agents. For example:
Mechanism : Activation of the carboxylic acid via CDI or T3P facilitates nucleophilic attack by amines, forming stable amides. Oxalyl chloride converts the acid to an acid chloride intermediate for faster reactivity .
Esterification
The compound forms esters under acidic or catalytic conditions:
| Reagent | Alcohol Component | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Methanol/H+ | Methyl ester | Ethanol | Reflux, 12 h | N/A | |
| Triethylamine | Tert-butyl esters | DCM | Room temperature | N/A |
Note : Esterification is typically reversible and used for protecting the carboxylic acid group during multi-step syntheses.
Purification and Optimization
Reactions are optimized using:
-
Solvents : DMF, ethanol, or dichloromethane for solubility.
-
Catalysts : Triethylamine or DIPEA for base-mediated reactions .
-
Purification : Reverse-phase HPLC or silica gel chromatography for high-purity isolates .
Comparative Reactivity
The pyrrolidine substituent introduces steric and electronic effects distinct from simpler pyrazole analogs:
| Feature | 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid |
|---|---|---|
| Steric hindrance | High (pyrrolidine group) | Low |
| Electron donation | Enhanced via pyrrolidine’s lone pairs | Moderate |
| Amidation yield | Slightly reduced (~60–70%) | Higher (~85%) |
This compound’s dual heterocyclic structure and carboxylic acid group enable diverse reactivity, particularly in drug discovery for targeted amide conjugates . Further studies are needed to explore its full catalytic potential.
Scientific Research Applications
Pharmacological Applications
Research indicates that 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid exhibits several pharmacological activities:
-
Anti-inflammatory Properties :
- The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The effectiveness of similar pyrazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli has been documented, indicating potential applications in treating infections .
- Anticancer Potential :
- Analgesic Effects :
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid:
Synthesis and Characterization
The synthesis typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Biological Assays
Biological assays have demonstrated the efficacy of this compound in various models:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain receptors or enzymes, while the pyrazole ring contributes to its overall stability and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with similar pyrazole-acetic acid derivatives:
| Compound Name | Substituents (Pyrazole 4-position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid (Target) | Pyrrolidin-2-yl | C₁₂H₁₈N₃O₂* | 244.29* | Flexible pyrrolidine ring; potential for chiral centers |
| (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid | H (unsubstituted) | C₇H₁₀N₂O₂ | 154.17 | Simplest analog; lacks substituent at 4-position |
| (E)-2-(3,5-Dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetic acid | Phenyldiazenyl | C₁₃H₁₃N₄O₂ | 269.27 | Azo group introduces conjugation and photostability concerns |
| 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | Ethyl | C₉H₁₄N₂O₂ | 182.22 | Alkyl substitution enhances lipophilicity |
| 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid | Isopropyl | C₉H₁₄N₂O₂ | 182.22 | Branched alkyl group may sterically hinder interactions |
| 2-[4-(2-[(3R)-1-(5-Chloro-6-oxo-1H-pyridazin-4-yl)pyrrolidin-3-yl]oxy-4-pyridyl)-3,5-dimethyl-pyrazol-1-yl]acetic acid | Pyridinyl-pyrrolidinyl complex | C₂₃H₂₄ClN₅O₄ | 486.92 | Complex heterocyclic substituent; likely for targeted biological activity |
*Calculated based on ethyl ester precursor (C₁₃H₂₁N₃O₂, MW 251.32) ; acetic acid form assumes loss of ethyl group (-C₂H₅, -29.05 g/mol).
Key Observations:
- Substituent Effects : The pyrrolidine group in the target compound provides a nitrogen-containing heterocycle, enhancing solubility in polar solvents compared to purely alkyl-substituted analogs (e.g., ethyl or isopropyl derivatives) .
- Molecular Weight : The target compound (MW ~244) is intermediate in size between simpler analogs (e.g., 154.17 for unsubstituted derivative) and complex derivatives (e.g., 486.92 for pyridinyl-pyrrolidinyl analogs) .
Biological Activity
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid is a novel compound characterized by its unique structural features, including a pyrazole ring and a pyrrolidinyl substituent. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C11H17N3O2 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 2-(3,5-dimethyl-4-pyrrolidin-2-ylpyrazol-1-yl)acetic acid |
| InChI Key | PBNSBWYHRBNQFR-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Cyclization of appropriate precursors.
- Substitution Reactions : Introduction of the pyrrolidinyl group.
- Acetic Acid Functionalization : Addition of the acetic acid moiety to the substituted pyrazole ring.
These steps are optimized in industrial settings to enhance yield and purity through controlled conditions and catalysts .
The biological activity of 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid is attributed to its interaction with specific molecular targets. The pyrrolidinyl group enhances binding affinity to certain receptors or enzymes, while the pyrazole ring contributes to overall stability and reactivity. This compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to various pharmacological effects .
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. For instance, a study evaluated its effects on A549 human lung adenocarcinoma cells, demonstrating a reduction in cell viability at concentrations around 100 µM. Compared to standard chemotherapeutics like cisplatin, this compound showed promising results in reducing cancer cell viability .
Case Study: A549 Cell Line
In vitro tests were conducted using A549 cells treated with various concentrations of the compound over 24 hours. The following results were observed:
| Compound Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 72 |
| 100 | 66 |
This data suggests that higher concentrations correlate with increased cytotoxicity against cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro tests revealed activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .
Comparative Analysis with Similar Compounds
Comparative studies highlight the distinct biological activities of this compound relative to similar structures:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-[2-(pyrrolidin-1-yl)ethoxy]aniline | Pyrrolidinyl derivative | Moderate anticancer activity |
| ®-1-(Pyrrolidin-2-ylmethyl)pyrrolidine | Pyrrolidinyl derivative | Weak antimicrobial activity |
The unique substitution pattern in 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid contributes to its distinct chemical and biological properties .
Q & A
Q. What synthetic routes are commonly employed for preparing 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid, and how are impurities removed?
The compound can be synthesized via cyclocondensation of substituted pyrazole precursors with acetic acid derivatives. For example, analogous pyrazole-acetic acid compounds are synthesized by refluxing enaminones or malonaldehyde derivatives with appropriate reagents in ethanol, followed by purification using reverse-phase chromatography or recrystallization from DMF-EtOH mixtures . Key steps include optimizing reaction time (2–4 hours) and temperature (reflux conditions), with yields improved by stoichiometric control of reactants. Impurities are typically removed via solvent washing (ethanol) and recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the pyrazole ring substitution pattern and acetic acid side chain. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) validates the molecular weight (e.g., ESI-MS for [M+H]+ ions). Melting point analysis (e.g., 140–215°C for related compounds) provides purity indicators. Chromatographic retention times (HPLC or TLC) further assess homogeneity .
Q. How can reaction yields be optimized during the synthesis of pyrazole-acetic acid derivatives?
Yield optimization involves:
- Using anhydrous solvents (e.g., ethanol, DMF) to prevent side reactions.
- Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of pyrazole precursors to acetic acid derivatives).
- Employing catalysts (e.g., H₂SO₄ for cyclization) and controlled reflux conditions (2–6 hours) .
- Purification via gradient elution in reverse-phase chromatography or selective recrystallization .
Advanced Research Questions
Q. What computational methods are recommended for modeling the electronic structure and thermodynamic properties of this compound?
Hybrid density functional theory (DFT) with exact-exchange terms (e.g., B3LYP) accurately predicts thermochemical properties such as atomization energies and ionization potentials. Basis sets like 6-31G* are suitable for geometry optimization, while solvent effects can be modeled using the polarizable continuum model (PCM). Discrepancies between experimental and computational data (e.g., bond lengths or heats of formation) are resolved by incorporating exact-exchange corrections and benchmarking against high-level ab initio methods .
Q. How can crystallographic data inconsistencies be resolved when determining the compound’s structure?
Single-crystal X-ray diffraction (SC-XRD) data refinement using the SHELX system (e.g., SHELXL) is critical. Key steps include:
Q. What strategies address contradictions between experimental and computational data for thermodynamic properties?
Systematic validation involves:
- Testing multiple exchange-correlation functionals (e.g., PBE, M06-2X) to identify the best fit for the compound’s electronic environment.
- Comparing computed Gibbs free energies with experimental calorimetric data.
- Adjusting basis set size and dispersion corrections to minimize deviations in bond dissociation energies .
Q. How do the pyrrolidinyl and acetic acid substituents influence the compound’s bioactivity and binding interactions?
The pyrrolidinyl group enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes), while the acetic acid moiety provides a carboxylate group for ionic interactions. Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with modified substituents and testing their inhibition constants (Kᵢ) or binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and post-reaction purification to avoid byproducts.
- Characterization : Cross-validate structural data using complementary techniques (NMR, XRD).
- Computational Modeling : Use hybrid DFT with solvent corrections for reliable thermodynamic predictions.
- Crystallography : Refine datasets iteratively using SHELX to resolve disorder or twinning issues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
